molecular formula C19H24N2O5S2 B2476430 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 946227-46-9

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No. B2476430
CAS RN: 946227-46-9
M. Wt: 424.53
InChI Key: JHGLONDFSSAQIS-UHFFFAOYSA-N
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Description

The compound “N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxy-5-methylbenzenesulfonamide” is an organic compound that contains several functional groups, including a sulfonyl group, a tetrahydroquinoline group, and a benzenesulfonamide group . These functional groups suggest that this compound may have interesting chemical properties and potential applications in various fields.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in its structure. For instance, the sulfonyl group is known to participate in various reactions, including nucleophilic substitution reactions .

Scientific Research Applications

Anticancer Activity

Sulfonamide derivatives have been extensively studied for their anticancer properties. For instance, sulfonamide fragments bearing compounds have shown pro-apoptotic effects in cancer cells via activating specific signaling pathways, such as p38/ERK phosphorylation. This mechanism involves the induction of cell cycle arrest and apoptosis, highlighting their potential as therapeutic agents in cancer treatment (Cumaoğlu et al., 2015).

Enzyme Inhibition for Alzheimer's Disease

Sulfonamide derivatives have also been investigated for their role in enzyme inhibition, particularly in the context of Alzheimer's disease. The enzymatic inhibition activity against acetylcholinesterase (AChE) suggests these compounds could serve as potential therapeutic agents for managing Alzheimer's disease, offering a novel approach to addressing the cholinergic deficit observed in patients (Abbasi et al., 2018).

Antimicrobial Properties

Research into sulfonamide compounds has also uncovered their antimicrobial properties. Novel sulfonamide derivatives have been synthesized and tested for their antimicrobial activity against various bacterial and fungal strains, showing significant activity. This suggests a potential application in developing new antimicrobial agents to combat resistant microbial strains (Vanparia et al., 2010).

Antihypertensive and Diuretic Effects

Some sulfonamide derivatives have been synthesized and evaluated for their antihypertensive and diuretic effects. These studies have provided insights into the pharmacological properties and structure-activity relationships of these compounds, suggesting their utility in treating conditions such as hypertension and edema (Rahman et al., 2014).

Vasodilatory Action

Moreover, sulfonamide derivatives have been identified with vasodilatory action, evaluated in vivo for increases in arterial blood flow. This indicates their potential use in cardiovascular drug development, particularly in the treatment of conditions requiring vasodilation (Morikawa et al., 1989).

properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-methoxy-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S2/c1-4-27(22,23)21-11-5-6-15-8-9-16(13-17(15)21)20-28(24,25)19-12-14(2)7-10-18(19)26-3/h7-10,12-13,20H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGLONDFSSAQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxy-5-methylbenzenesulfonamide

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